
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituents at positions 1 and 2 are specified as octadecanoyl (stearoyl) and (5E,8E,11E,14E)-eicosatetraenoyl respectively. It has a role as a mouse metabolite and a ceramide allergen. It derives from an octadecanoic acid.
Aplicaciones Científicas De Investigación
Molecular Characterization
- Structural analysis of diacyl glycerophosphoethanolamine molecular species, including 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, has been performed using chromatography and mass spectrometry. This research provides insights into the molecular composition of these compounds in biological materials like the kidney of the freshwater snail Lymneae stagnalis (Chen, Carvey, & Li, 1999).
Membrane Dynamics and Calorimetry
- Studies on model membranes composed of 1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphoethanolamine and dimyristoyl phosphatidylethanolamine explore their miscibility and phase behavior, shedding light on the physical properties of lipid bilayers (H. Lin, S. Li, E. E. Brumbaugh, & C. Huang, 1995).
Synthetic and Polymerizable Phosphoethanolamine
- The chemical synthesis of polymerizable bis-substituted phosphoethanolamine, including derivatives of 1,2-bis-substituted-sn-glycerol-3-phosphoethanolamine, is significant for developing new materials with potential biomedical applications (Warunee Srisiri, Youn-Sik Lee, & D. O'BRIEN, 1995).
Biosynthetic Studies
- The biosynthesis of ethanolamine plasmalogen, a class of phospholipids that includes 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, has been investigated using protozoan cell cultures, providing insights into the metabolic pathways of these compounds (V. Achterberg, H. Fricke, & G. Gercken, 1986).
Molecular Dynamics and Phase Properties
- Studies on the phase properties and molecular dynamics of phosphatidylethanolamine bilayers, including those formed by 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, have been conducted to understand the behavior of lipid membranes under different conditions (T. Ahn & C. Yun, 1999).
Drug Delivery and Interaction Studies
- Research on the interaction of small molecules with lipid membranes, including studies with phospholipids like 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, is critical for drug delivery systems and understanding drug-membrane interactions (Da Huang, T. Zhao, W. Xu, Tinglu Yang, & P. Cremer, 2013).
Propiedades
Nombre del producto |
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine |
|---|---|
Fórmula molecular |
C43H78NO8P |
Peso molecular |
768.1 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,41H,3-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b13-11+,19-17+,24-22+,30-28+/t41-/m1/s1 |
Clave InChI |
ANRKEHNWXKCXDB-GKGUFKCQSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




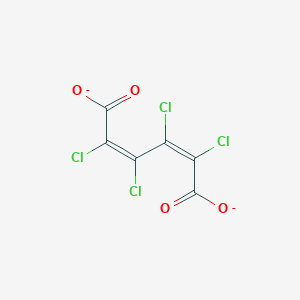
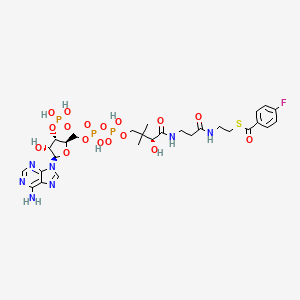
![TG(16:1(9Z)/16:1(9Z)/18:0)[iso3]](/img/structure/B1241158.png)
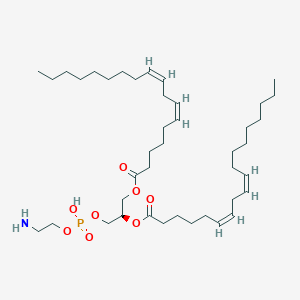
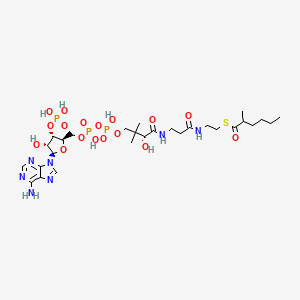
![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)
![3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1241163.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241165.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B1241167.png)
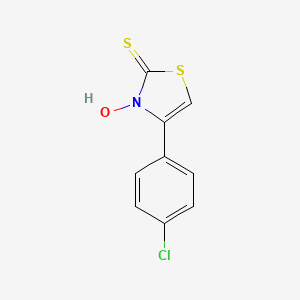

![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]-4-methoxybenzenesulfonamide](/img/structure/B1241175.png)
